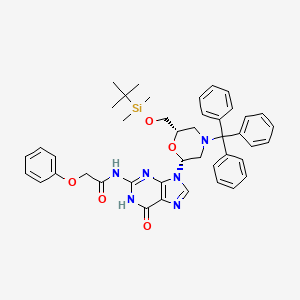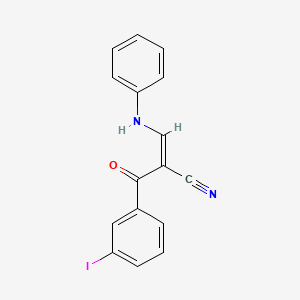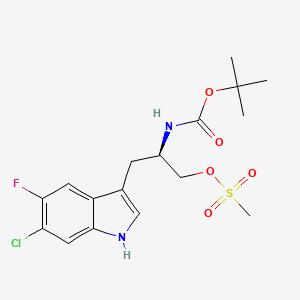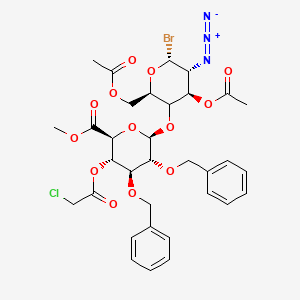
N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine base linked to a morpholine ring, which is further modified with a tert-butyldimethylsilyl group and a phenoxyacetamide moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
The synthesis of N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide involves several steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Introduction of the Purine Base: The purine base is introduced through a nucleophilic substitution reaction.
Attachment of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is attached to the morpholine ring using tert-butyldimethylsilyl chloride in the presence of a base.
Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety is introduced through an amide coupling reaction using phenoxyacetic acid and an appropriate coupling reagent.
Industrial production methods for this compound would involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
化学反应分析
N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetamide moiety.
Reduction: Reduction reactions can occur at the purine base or the morpholine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the compound.
Hydrolysis: The amide bond in the phenoxyacetamide moiety can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide can be compared with similar compounds such as:
This compound analogs: These compounds have similar structures but with slight modifications in the functional groups.
Purine-based inhibitors: Compounds that share the purine base but differ in the attached moieties.
Morpholine derivatives: Compounds that contain the morpholine ring but have different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
属性
分子式 |
C43H48N6O5Si |
|---|---|
分子量 |
757.0 g/mol |
IUPAC 名称 |
N-[9-[(2R,6S)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C43H48N6O5Si/c1-42(2,3)55(4,5)53-28-35-26-48(43(31-18-10-6-11-19-31,32-20-12-7-13-21-32)33-22-14-8-15-23-33)27-37(54-35)49-30-44-38-39(49)46-41(47-40(38)51)45-36(50)29-52-34-24-16-9-17-25-34/h6-25,30,35,37H,26-29H2,1-5H3,(H2,45,46,47,50,51)/t35-,37+/m0/s1 |
InChI 键 |
MNJJIVKJWYMOEF-YBZKQSBQSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1CN(C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1CN(CC(O1)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6R,9S)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one](/img/structure/B11827027.png)
![(1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene](/img/structure/B11827030.png)


![(2R,3S,4R,5R,6S)-2-{[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-yl]oxy}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B11827057.png)


![(3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B11827082.png)
![A)-6-Propylergolin-8-yl]methyl]thio]acetic Acid](/img/structure/B11827086.png)
![methyl N-{5'-methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11827094.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11827096.png)
![(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11827098.png)

